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Compound of Interest

(R)-Na-Fmoc-NW-Boc-alpha-
Compound Name:
Methylornithine

Cat. No.: B8086283

Get Quote

Executive Summary

Fmoc-alpha-Me-D-Orn(Boc)-OH is a highly specialized, non-proteinogenic amino acid building
block used in advanced peptidomimetic design. It combines three critical structural

modifications into a single residue:

¢ Ornithine (Orn) Side Chain: Provides a delta-amino group (shorter than Lysine) for cationic
interaction or bio-orthogonal conjugation.

+ D-Configuration: Inverts the stereochemistry, conferring resistance to L-specific proteases
and altering peptide backbone topology.

¢ Alpha-Methylation (C

-Me): Introduces a quaternary carbon center, locking the backbone conformation via the
Thorpe-Ingold effect and rendering the residue fully resistant to alpha-proton abstraction
(racemization).
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This guide details the physicochemical profile, synthetic challenges, and application protocols
for this residue, designed for researchers requiring precise conformational control and
metabolic stability.[1][2]

Part 1: Chemical Profile & Physicochemical

Properties
Structural Identity

Unlike standard N-methyl amino acids, alpha-methyl amino acids possess a methyl group at
the alpha-carbon (

), replacing the alpha-hydrogen.[1][3] This creates a tetrasubstituted carbon center, significantly
restricting rotational freedom (

angles).
Distinction Alert: Do not confuse with Fmoc-N-Me-D-Orn(Boc)-OH.
o Alpha-Me: Methyl is on

(Quaternary carbon). Effect: Helix induction, steric lock.

¢ N-Me: Methyl is on the Amide Nitrogen. Effect: Removes H-bond donor, promotes cis-
peptide bonds.

Physicochemical Data Table
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Property Specification

N-
-(9-Fluorenylmethoxycarbonyl)-
Full Chemical Name

-methyl-D-ornithine(N-

-tert-butoxycarbonyl)-OH

Formula
Molecular Weight ~468.55 g/mol
Derivative/Analogous: 1793105-28-8 (Refers to
CAS Number N-Me isomer often; verify specific C-Me lot with
supplier)
o D-Enantiomer (induces left-handed helical turns
Chirality ) ]
in L-peptides)
Side Chain Protection Boc (Acid labile; removed with TFA)
Alpha-Protection Fmoc (Base labile; removed with Piperidine)
B Soluble in DMF, DMSO, NMP; sparingly soluble
Solubility

in DCM.

Part 2: Structural Biology & Pharmacodynamics
The Alpha-Methyl Effect (Thorpe-ingold)

The introduction of the methyl group at

sterically restricts the backbone.[1] In the Ramachandran plot, alpha-methyl amino acids are
energetically forbidden from adopting extended

-sheet conformations. Instead, they are forced into helical regions.

e L-alpha-Me: Favors Right-Handed

-helix or
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-helix.

o D-alpha-Me: Favors Left-Handed

-helix or

-helix.

Application Insight: Inserting Fmoc-alpha-Me-D-Orn(Boc)-OH into an L-peptide sequence acts
as a potent "Helix Breaker" for standard alpha-helices or a "Turn Inducer" (specifically

-turns or hairpins), depending on the flanking residues.

Metabolic Stability

The quaternary center provides a dual shield against proteolysis:

 Steric Shielding: The bulky methyl group prevents proteases from accessing the peptide
bond.[3]

o Stereochemical Mismatch: Most mammalian proteases recognize L-stereochemistry. The D-
config combined with the alpha-methyl group renders the peptide bond effectively "invisible"
to enzymes like trypsin or chymotrypsin.

Part 3: Synthesis & Handling Protocols
The "Difficult Coupling” Paradigm

Coupling a tetrasubstituted amino acid is kinetically slow due to severe steric hindrance at the
activation site. Furthermore, coupling the next amino acid onto the N-terminus of an alpha-
methyl residue is even harder because the nucleophilic amine is shielded.

Self-Validating Logic:

o Racemization: Unlike standard amino acids, alpha-methyl amino acids cannot racemize
during coupling because there is no alpha-proton to extract. Base-catalyzed enolization is
impossible. Therefore, you can use stronger bases or higher temperatures without fear of
losing chirality.

e Yield: The primary failure mode is incomplete coupling (deletion sequences).
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Optimized Solid Phase Peptide Synthesis (SPPS)

Protocol
Reagents
o Coupling Reagent: HATU or PyAOP (preferred over HBTU/PyBOP for hindered couplings).

o Base: HOAt (additive) + DIEA (Collidine is an alternative if basicity is a concern, but less
relevant here due to no racemization risk).

e Solvent: DMF (DCM is too poor for hindered kinetics).

Step-by-Step Workflow

e Resin Swelling: Swell resin in DMF for 30 min.
e Fmoc Deprotection (Previous AA): 20% Piperidine/DMF (2 x 10 min). Wash 5x DMF.

» Activation (The Critical Step):

[e]

Dissolve Fmoc-alpha-Me-D-Orn(Boc)-OH (3.0 eq) in DMF.

o

Add HATU (2.9 eq) and HOAt (3.0 eq).

[¢]

Add DIEA (6.0 eq).[4]

o

Pre-activation: Allow to react for 2 minutes before adding to resin.

e Coupling:

o Add mixture to resin.[4][5][6][7][8]

o Microwave (Recommended): 75°C for 10 minutes.

o ORRoom Temp: Double couple (2 x 2 hours).

e Monitoring (Self-Validation):

o Kaiser Test: May be weak/inaccurate for the next step (coupling to the alpha-Me amine).
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o Chloranil Test: Better for secondary/hindered amines.

o Micro-Cleavage: The gold standard. Cleave a small resin sample with TFA and check via
LC-MS. Do not proceed until Mass Spec confirms M+1.

Visualization: Coupling Decision Tree

Start Coupling Cycle

Is Residue Alpha-Methylated?

No Yes
Standard Protocol Hindered Protocol
HBTU/DIEA, 30 min Requires High Efficiency

Activation:
HATU + HOAt + DIEA
(Pre-activate 2 min)

l

Coupling Method

Microwave: Room Temp:
75°C, 10 min Double Couple (2 x 2h)

Validation:
Micro-Cleavage LC-MS

Click to download full resolution via product page
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Figure 1: Decision tree for coupling sterically hindered alpha-methyl amino acids in SPPS.

Part 4: Applications in Drug Design
Peptidomimetics & Stapling

The Ornithine side chain (
) is a prime target for side-chain-to-side-chain cyclization (stapling).
e Lactam Bridges: React Orn side chain with an Asp/Glu side chain (

to
).

o Orthogonality: To staple on-resin, the Orn side chain must be protected with Alloc or Mtt
(removed selectively), not Boc. If using Fmoc-alpha-Me-D-Orn(Boc)-OH, the Boc group is
removed only during final global cleavage, making it suitable for solution-phase modification
or simply as a cationic residue in the final peptide.

Antimicrobial Peptides (AMPS)

AMPs often require helical structures to penetrate bacterial membranes. Incorporating alpha-
methyl-D-Orn can:

» Stabilize the active helical conformation (
-helix).
e Prevent degradation by bacterial proteases.
e Maintain the cationic charge (Ornithine amine) essential for membrane attraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. pdf.benchchem.com [pdf.benchchem.com]
. pdf.benchchem.com [pdf.benchchem.com]
. pdf.benchchem.com [pdf.benchchem.com]
. peptide.com [peptide.com]

. chemistry.du.ac.in [chemistry.du.ac.in]

. biomatik.com [biomatik.com]

. m.youtube.com [m.youtube.com]

°
(o0] ~ (o)) ol iy w N -

. chempep.com [chempep.com]

¢ To cite this document: BenchChem. [Fmoc-alpha-Me-D-Orn(Boc)-OH: The Structural
Architect]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8086283/docs#fmoc-alpha-me-d-orn-boc-oh-the-
structural-architect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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